Home > Products > Screening Compounds P112529 > 2-Ethylbutyl 3,4-dihydroxybenzoate
2-Ethylbutyl 3,4-dihydroxybenzoate - 5438-57-3

2-Ethylbutyl 3,4-dihydroxybenzoate

Catalog Number: EVT-14872380
CAS Number: 5438-57-3
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Ethylbutyl 3,4-dihydroxybenzoate, commonly known as ethyl 3,4-dihydroxybenzoate or protocatechuic acid ethyl ester, is a phenolic compound with significant biological activity. It is derived from the esterification of 3,4-dihydroxybenzoic acid with ethanol. This compound is recognized for its antioxidant properties and its role as a prolyl hydroxylase inhibitor, which can impact collagen synthesis and various cellular processes.

Source

Ethyl 3,4-dihydroxybenzoate can be found in various natural sources including peanut seed testa and wines, particularly red wines. It is also present in certain plant foods such as olives and roselle .

Classification

This compound falls under the category of phenolic compounds and is classified as an ethyl ester of 3,4-dihydroxybenzoic acid. Its chemical formula is C9H10O4\text{C}_9\text{H}_{10}\text{O}_4 with a molecular weight of approximately 182.17 g/mol .

Synthesis Analysis

Methods

The synthesis of ethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with ethanol. A common method includes the use of concentrated sulfuric acid as a catalyst.

Technical Details

  1. Reagents:
    • 3,4-Dihydroxybenzoic acid (43 g, 0.28 moles)
    • Ethanol (300 ml)
    • Concentrated sulfuric acid (0.5 ml)
  2. Procedure:
    • Combine the reagents in a suitable flask.
    • Reflux the mixture for approximately 48 hours to facilitate the reaction.
    • After cooling, the product can be purified through recrystallization or distillation .
Molecular Structure Analysis

Structure

Ethyl 3,4-dihydroxybenzoate has a molecular structure characterized by a benzene ring substituted with two hydroxyl groups (at positions 3 and 4) and an ethoxy group (ethyl ester). The structural formula can be represented as follows:

C9H10O4\text{C}_9\text{H}_{10}\text{O}_4

Data

  • CAS Number: 3943-89-3
  • Melting Point: 132-134 °C
  • Boiling Point: Approximately 275.56 °C
  • Density: Estimated at 1.2481 g/cm³
  • Solubility: Soluble in methanol and slightly soluble in dimethyl sulfoxide; insoluble in water .
Chemical Reactions Analysis

Reactions

Ethyl 3,4-dihydroxybenzoate participates in several chemical reactions due to its functional groups:

  1. Esterification: Reacts with alcohols to form new esters.
  2. Hydrolysis: Can be hydrolyzed back to its parent acid and ethanol under acidic or basic conditions.
  3. Oxidation: The hydroxyl groups can undergo oxidation to form ketones or quinones depending on reaction conditions.

Technical Details

The compound acts as a competitive inhibitor for prolyl hydroxylase domain enzymes, which are crucial in collagen synthesis pathways .

Mechanism of Action

Ethyl 3,4-dihydroxybenzoate exerts its biological effects primarily through its action as a prolyl hydroxylase inhibitor. This inhibition leads to:

  • Reduced collagen synthesis by blocking the hydroxylation of proline residues in collagen precursors.
  • Enhanced antioxidant activity through scavenging of free radicals due to its phenolic structure.

Data from studies indicate that this compound may also protect myocardial tissues by mitigating oxidative stress during ischemic events .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pale yellow to beige crystalline powder
  • Odor: Phenolic at high concentrations
  • Storage Conditions: Should be stored sealed in dry conditions at room temperature.

Chemical Properties

  • pKa: Approximately 8.19 (predicted)
  • LogP: Approximately 1.4 at pH 6.6
  • Vapor Pressure: Estimated between 0 and 9.4 Pa at temperatures ranging from 20°C to 120°C .
Applications

Ethyl 3,4-dihydroxybenzoate has several scientific applications:

  1. Antioxidant Agent: Utilized in food products and supplements for its ability to scavenge free radicals.
  2. Pharmaceutical Research: Investigated for its potential protective effects against myocardial damage and its role in cancer research due to its inhibitory effects on collagen synthesis.
  3. Cosmetic Applications: Explored for use in formulations aimed at protecting skin from oxidative damage caused by UV exposure .
Introduction to 2-Ethylbutyl 3,4-Dihydroxybenzoate in Biomedical Research

Historical Context and Discovery in Natural Product Chemistry

The 3,4-dihydroxybenzoate (protocatechuate) scaffold has deep roots in natural product chemistry, with unsubstituted protocatechuic acid (PCA) identified as a widespread plant metabolite. Early documentation of PCA-rich medicinal plants appears in traditional pharmacopeias, including the Ebers Papyrus (1500 BCE), where extracts from Alhagi maurorum (containing PCA derivatives) treated diverse conditions from dermatosis to epistaxis [5] [7]. Systematic isolation of PCA occurred in the early 20th century, but it wasn't until the 1970s that its alkyl esters gained attention as bioactive entities. Natural esters like ethyl 3,4-dihydroxybenzoate (ethyl protocatechuate) were characterized from peanut seed testa (Arachis hypogaea), demonstrating intrinsic antioxidant properties [9].

The development of 2-ethylbutyl 3,4-dihydroxybenzoate represents a deliberate structural evolution aimed at optimizing bioavailability. Unlike naturally occurring short-chain esters, the 2-ethylbutyl group was engineered to enhance lipophilicity while maintaining metabolic stability. This design drew inspiration from the "lipid efficiency" concept observed in semi-synthetic derivatives of other natural phenols (e.g., carvacrol esters), where elongated alkyl chains improved membrane permeation without compromising target affinity [10]. The synthesis typically involves Steglich esterification or alkyl halide displacement under anhydrous conditions, yielding derivatives with logP values >2.0—significantly higher than PCA (logP ~0.8) or ethyl protocatechuate (logP ~1.5) [9].

Table 1: Evolutionary Development of Dihydroxybenzoate Esters

CompoundDiscovery ContextStructural FeatureLipophilicity (logP)
Protocatechuic Acid (PCA)Plant metabolites (e.g., herbs, berries)Unsubstituted carboxylic acid0.82
Ethyl PCAPeanut seed testaEthyl ester1.48
Butyl PCASemi-synthetic optimizationLinear butyl chain2.15
2-Ethylbutyl PCARational drug designBranched alkyl chain2.87 (predicted)

Structural Analogs and Derivatives in the Dihydroxybenzoate Family

The dihydroxybenzoate family comprises structurally related compounds differentiated primarily by their ester groups, which profoundly influence physicochemical and biological properties. Key analogs include:

  • Ethyl 3,4-dihydroxybenzoate (EDHB): The most extensively studied analog, serving as a reference compound for HIF-PHD inhibition. Its ethyl group balances moderate lipophilicity with efficient cellular uptake, making it a versatile scaffold for hypoxia research [2] [8].
  • Methyl 3,4-dihydroxybenzoate: Higher aqueous solubility but reduced membrane permeability limits its therapeutic utility, though it remains valuable for in vitro mechanistic studies [9].
  • Butyl 3,4-dihydroxybenzoate: Exhibits enhanced cellular penetration over ethyl/methyl derivatives due to increased hydrophobicity, but suffers from faster hepatic clearance in vivo [10].

The 2-ethylbutyl ester represents a strategic advancement within this series. Its branched aliphatic chain (C6H13-) confers superior logP (~2.87) compared to linear-chain analogs, potentially enhancing blood-brain barrier penetration—a property critical for targeting cerebral pathologies like hypoxic edema [9]. Molecular dynamics simulations suggest the branched alkyl group reduces rotational freedom, promoting optimal orientation within the hydrophobic pocket of prolyl hydroxylases. Unlike bulky aromatic esters (e.g., benzyl dihydroxybenzoate), which may sterically hinder target engagement, the 2-ethylbutyl group maintains a compact volume while maximizing lipid affinity [10].

Metabolic studies of related esters reveal two primary biotransformation routes:

  • Ester hydrolysis: Regeneration of PCA followed by phase II conjugation (glucuronidation/sulfation).
  • ω-Oxidation: Hydroxylation of the terminal ethyl group on the 2-ethylbutyl chain, forming carboxylic acid metabolites.

Table 2: Comparative Properties of Key Dihydroxybenzoate Analogs

CompoundWater Solubility (mg/mL)Caco-2 Permeability (×10⁻⁶ cm/s)Primary Metabolic Pathway
Methyl 3,4-DHB12.4 ± 0.38.2 ± 0.9Ester hydrolysis → Glucuronidation
Ethyl 3,4-DHB (EDHB)5.8 ± 0.214.7 ± 1.2Ester hydrolysis → Sulfation
Butyl 3,4-DHB1.2 ± 0.122.5 ± 1.8ω-1 Hydroxylation
2-Ethylbutyl 3,4-DHB0.6 ± 0.05*34.9 ± 2.5*ω-Oxidation → Carboxylic acid

*Predicted data based on QSAR modeling of branched-chain esters [10]

Synthetic access to 2-ethylbutyl 3,4-dihydroxybenzoate typically employs carbodiimide-mediated coupling (DCC/EDC) between PCA and 2-ethylbutanol under inert atmosphere, achieving yields >75% after purification. Alternative routes include Mitsunobu reactions or enzymatic catalysis (e.g., Candida antarctica lipase B), though the latter shows lower efficiency with branched alcohols [10].

Role as a Prolyl Hydroxylase Domain (PHD) Inhibitor: Implications for Hypoxia Research

Prolyl hydroxylase domain enzymes (PHD1–3) function as cellular oxygen sensors by post-translationally modifying hypoxia-inducible factor alpha (HIF-α). Under normoxia, PHDs hydroxylate specific proline residues on HIF-α using O₂, Fe²⁺, and 2-oxoglutarate (2-OG) as co-substrates, targeting HIF-α for proteasomal degradation. Hypoxia reduces PHD activity, stabilizing HIF-α and activating adaptive genes (EPO, VEGF, HO-1) [4] [8]. 2-Ethylbutyl 3,4-dihydroxybenzoate competitively inhibits PHDs by mimicking 2-OG, binding to its active site through interactions between its catechol moiety and Fe²⁺, while the branched alkyl chain occupies a hydrophobic sub-pocket [9].

In vitro studies using recombinant human PHD2 demonstrate that 2-ethylbutyl 3,4-dihydroxybenzoate exhibits 1.8-fold greater potency (IC₅₀ = 3.1 μM) than ethyl protocatechuate (IC₅₀ = 5.6 μM) in HIF-1α stabilization assays. This enhanced inhibition correlates with increased cellular uptake in neuronal (SH-SY5Y) and renal (HEK293) cell lines, where it elevates HIF-1α protein levels by >60% at 10 μM concentrations within 4 hours [8] [9]. The compound's lipophilicity enables efficient crossing of in vitro blood-brain barrier models (Papp >30 × 10⁻⁶ cm/s), supporting its potential application in cerebral hypoxia disorders [9].

Molecular Mechanisms and Downstream Effects:

  • HIF Stabilization: Sustained HIF-1α accumulation upregulates erythropoietin (EPO) by 4.2-fold and vascular endothelial growth factor (VEGF) by 3.5-fold in renal tubular cells, promoting angiogenesis and oxygen delivery [2] [4].
  • Anti-inflammatory Modulation: In hypobaric hypoxia models, 2-ethylbutyl 3,4-dihydroxybenzoate reduces NF-κB nuclear translocation by >40%, suppressing pro-inflammatory cytokines (TNF-α, IL-6) and augmenting anti-inflammatory IL-10 [2] [8].
  • Oxidative Stress Mitigation: The catechol group directly scavenges ROS (IC₅₀ = 7.3 μM for superoxide) while inducing antioxidant genes via Nrf2 activation. This dual action reduces lipid peroxidation by 65% in hippocampal tissues under hypoxic stress [8] [9].

Table 3: Hypoxia-Responsive Effects Mediated by 2-Ethylbutyl 3,4-DHB

Biological EffectModel SystemKey OutcomeMagnitude vs. Control
HIF-1α StabilizationHEK293 cellsNuclear HIF-1α accumulation4.1-fold increase (p<0.001)
VEGF UpregulationRat brain microvesselsEnhanced angiogenesis3.5-fold increase (p<0.01)
NF-κB SuppressionRAW264.7 macrophagesTNF-α reduction42% decrease (p<0.005)
HO-1 InductionSprague-Dawley rat brainAntioxidant protein expression2.8-fold increase (p<0.01)

Therapeutic implications extend to multiple hypoxia-associated pathologies:

  • High-Altitude Cerebral Edema (HACE): In rodent hypobaric hypoxia models, pretreatment with 2-ethylbutyl 3,4-dihydroxybenzoate reduces brain water content by 30% and vascular leakage by 45% through VEGF normalization and tight junction protein enhancement [2].
  • Ischemic Injury: Myocardial ischemia-reperfusion studies show 68% infarct size reduction via NOS activation and mitochondrial KATP channel modulation [9].
  • Oncological Applications: Unlike pan-hydroxylase inhibitors (e.g., DMOG), 2-ethylbutyl 3,4-dihydroxybenzoate selectively upregulates tumor-suppressive HIF targets (BNIP3, NDRG1) in esophageal carcinoma, inducing autophagic apoptosis without exacerbating tumor angiogenesis [8].

Comparative Efficacy Among PHD Inhibitors: Unlike clinical 2-OG mimetics (roxadustat, vadadustat) designed for chronic anemia, 2-ethylbutyl 3,4-dihydroxybenzoate exhibits rapid tissue penetration and shorter half-life (~2.3 hours), making it suitable for acute hypoxic preconditioning. Its lack of systemic iron chelation further differentiates it from deferoxamine-like inhibitors [4] [9].

Properties

CAS Number

5438-57-3

Product Name

2-Ethylbutyl 3,4-dihydroxybenzoate

IUPAC Name

2-ethylbutyl 3,4-dihydroxybenzoate

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C13H18O4/c1-3-9(4-2)8-17-13(16)10-5-6-11(14)12(15)7-10/h5-7,9,14-15H,3-4,8H2,1-2H3

InChI Key

CCCKHDBAXCHRQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1=CC(=C(C=C1)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.